7-Hydroxy-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . Another approach involves the diazotization of 2-aminobenzaldehyde derivatives, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of transition metal catalysts, such as copper or palladium, can enhance the yield and selectivity of the desired product . Additionally, solvent-free and green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
7-Hydroxy-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole-3-carboxylic acid
- 5-Hydroxy-1H-indazole-3-carboxylic acid
Comparison: 7-Hydroxy-1H-indazole-3-carboxylic acid is unique due to the presence of the hydroxyl group at the 7th position, which can significantly influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit enhanced solubility, stability, and specific interactions with biological targets .
Properties
CAS No. |
1337882-49-1 |
---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
7-hydroxy-2H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)9-10-7(4)8(12)13/h1-3,11H,(H,9,10)(H,12,13) |
InChI Key |
DBJZRBOTNIGITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.